REACTION_CXSMILES
|
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1>C(#N)C>[N+:8]([C:7]1[C:2]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[N:3][CH:4]=[CH:5][CH:6]=1)([O-:10])=[O:9]
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Name
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|
Quantity
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4.76 g
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Type
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reactant
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Smiles
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ClC1=NC=CC=C1[N+](=O)[O-]
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Name
|
|
Quantity
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69 mmol
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Type
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reactant
|
Smiles
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N1CCNCC1
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Name
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|
Quantity
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75 mL
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Type
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solvent
|
Smiles
|
C(C)#N
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 5 h
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Duration
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5 h
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Type
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CONCENTRATION
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Details
|
After concentrating under reduced pressure
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Type
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CUSTOM
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Details
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the residue was partitioned between ethyl acetate and 10% NaOH
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Type
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EXTRACTION
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Details
|
The ethyl acetate extract
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Type
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WASH
|
Details
|
was washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
Flash chromatography over Al2O3 and elution with 2% MeOH-98% CHCl3
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C(=NC=CC1)N1CCNCC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |